ReACp53 -

ReACp53

Catalog Number: EVT-1492124
CAS Number:
Molecular Formula: C108H206N52O24
Molecular Weight: 2617.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ReACp53 is cell-penetrating peptide, designed to inhibit p53 amyloid formation, rescues p53 function in cancer cell lines and in organoids derived from high-grade serous ovarian carcinomas (HGSOC).  In vitro: ReACp53 rescues p53 transcription of target genes and restores apoptosis. In vivo:ReACp53 halts progression and shrinks tumors bearing aggregation-prone p53. 
Source and Classification

ReACp53 is classified as a cell-permeable peptide inhibitor. It was developed through a rational design approach aimed at preventing the aggregation of p53 proteins. The compound specifically targets amyloid-like aggregates formed by mutant p53, thereby restoring its function as a transcription factor and promoting apoptosis in cancer cells carrying these mutations .

Synthesis Analysis

Methods and Technical Details

The synthesis of ReACp53 involves a series of chemical modifications to enhance its specificity and efficacy. The initial design utilized segments of the p53 protein known to be aggregation-prone, particularly focusing on residues that form steric zippers—structures that facilitate amyloid formation. Computational methods, including Rosetta modeling, were employed to optimize the peptide sequence for maximum structural complementarity to the original p53 sequence while incorporating aggregation-inhibiting residues such as lysine or arginine .

The synthesis process typically includes:

  1. Solid-phase peptide synthesis: This method allows for the precise assembly of amino acids into peptides.
  2. Purification: High-performance liquid chromatography (HPLC) is commonly used to isolate the desired peptide from unreacted materials and by-products.
  3. Characterization: Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the identity and purity of ReACp53.
Molecular Structure Analysis

Structure and Data

ReACp53's molecular structure consists of a peptide sequence designed to mimic segments of the p53 protein that are critical for its function but prone to aggregation. The specific sequence modifications aim to enhance solubility and reduce aggregation tendencies while maintaining the ability to interact with mutant p53 aggregates.

  • Molecular Weight: Approximately 1,500 Da (exact value may vary based on sequence).
  • Peptide Configuration: Typically presented in an alpha-helical conformation, which is crucial for its interaction with p53 aggregates.
Chemical Reactions Analysis

Reactions and Technical Details

ReACp53 interacts with mutant p53 aggregates through non-covalent binding mechanisms, primarily involving hydrogen bonds and hydrophobic interactions. This interaction stabilizes the native conformation of p53, preventing it from forming harmful aggregates.

Key reactions include:

  1. Binding to Aggregates: ReACp53 binds specifically to amyloid-like structures formed by mutant p53.
  2. Restoration of Function: By preventing aggregation, ReACp53 facilitates the reactivation of wild-type-like transcriptional activity in mutant p53 proteins .
Mechanism of Action

Process and Data

The mechanism by which ReACp53 exerts its effects involves several key processes:

  1. Targeting Aggregates: ReACp53 selectively binds to aggregated forms of mutant p53, reducing their stability.
  2. Restoring Transcriptional Activity: By stabilizing the native structure of p53, ReACp53 enables it to regain its role as a transcription factor, leading to increased expression of genes involved in apoptosis and cell cycle regulation.
  3. Inducing Apoptosis: The restoration of normal p53 function promotes mitochondrial cell death pathways in cancer cells harboring mutant forms .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: ReACp53 is designed to be soluble in aqueous solutions, facilitating cellular uptake.
  • Stability: The compound exhibits stability under physiological conditions but may be sensitive to extreme pH or temperature variations.
  • Toxicity Profile: Initial studies suggest a favorable toxicity profile in normal cells compared to cancer cells, highlighting its potential therapeutic window .
Applications

Scientific Uses

ReACp53 has significant implications in cancer research and therapy:

  1. Cancer Treatment: Its primary application is in targeting cancers associated with mutant p53 proteins, such as prostate cancer and ovarian cancer.
  2. Combination Therapies: Research indicates that ReACp53 may enhance the efficacy of standard chemotherapy agents like carboplatin, suggesting potential for synergistic treatment strategies .
  3. Biomarker Development: Understanding how ReACp53 interacts with different mutant forms of p53 can lead to better biomarkers for cancer prognosis and treatment response.

Properties

Product Name

ReACp53

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]pentanedioic acid

Molecular Formula

C108H206N52O24

Molecular Weight

2617.1 g/mol

InChI

InChI=1S/C108H206N52O24/c1-11-55(7)75(92(178)154-72(52-54(5)6)90(176)158-77(57(9)161)94(180)151-68(34-22-48-141-107(128)129)88(174)156-76(56(8)12-2)93(179)159-78(58(10)162)95(181)155-71(51-53(3)4)89(175)153-70(97(183)184)37-38-74(163)164)157-91(177)73-36-24-50-160(73)96(182)69(35-23-49-142-108(130)131)152-87(173)67(33-21-47-140-106(126)127)150-86(172)66(32-20-46-139-105(124)125)149-85(171)65(31-19-45-138-104(122)123)148-84(170)64(30-18-44-137-103(120)121)147-83(169)63(29-17-43-136-102(118)119)146-82(168)62(28-16-42-135-101(116)117)145-81(167)61(27-15-41-134-100(114)115)144-80(166)60(26-14-40-133-99(112)113)143-79(165)59(109)25-13-39-132-98(110)111/h53-73,75-78,161-162H,11-52,109H2,1-10H3,(H,143,165)(H,144,166)(H,145,167)(H,146,168)(H,147,169)(H,148,170)(H,149,171)(H,150,172)(H,151,180)(H,152,173)(H,153,175)(H,154,178)(H,155,181)(H,156,174)(H,157,177)(H,158,176)(H,159,179)(H,163,164)(H,183,184)(H4,110,111,132)(H4,112,113,133)(H4,114,115,134)(H4,116,117,135)(H4,118,119,136)(H4,120,121,137)(H4,122,123,138)(H4,124,125,139)(H4,126,127,140)(H4,128,129,141)(H4,130,131,142)/t55-,56-,57+,58+,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,75-,76-,77-,78-/m0/s1

InChI Key

IEWOQULQWITCAT-CMEOGBNNSA-N

SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N

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